chemical properties of Ethyl 6-((tert-butoxycarbonyl)amino)nicotinate
chemical properties of Ethyl 6-((tert-butoxycarbonyl)amino)nicotinate
Technical Guide: Chemical Properties and Synthetic Utility of Ethyl 6-((tert-butoxycarbonyl)amino)nicotinate
Executive Summary
Ethyl 6-((tert-butoxycarbonyl)amino)nicotinate is a specialized pyridine derivative serving as a critical intermediate in the synthesis of bioactive heterocyclic compounds. Structurally, it combines an ethyl ester at the C3 position (providing an electrophilic handle for further functionalization) with a Boc-protected amino group at the C6 position (modulating the pyridine ring's electron density and solubility). This dual-functionality makes it a versatile scaffold for developing kinase inhibitors (e.g., SHP2, FGFR), P2Y12 antagonists, and other therapeutic agents targeting G-protein coupled receptors (GPCRs).
This guide delineates the physicochemical profile, synthetic pathways, and reactivity logic required to utilize this compound effectively in high-throughput medicinal chemistry campaigns.
Structural Analysis & Physicochemical Profile
The molecule is an ethyl ester of 6-aminonicotinic acid where the primary amine is protected by a tert-butoxycarbonyl (Boc) group.[1] This protection is strategic: it prevents unwanted nucleophilic interference by the amine during ester manipulations and increases the lipophilicity of the intermediate, facilitating purification in organic solvents.
Chemical Identity
| Property | Value |
| IUPAC Name | Ethyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylate |
| Common Name | Ethyl 6-(Boc-amino)nicotinate |
| Molecular Formula | C₁₃H₁₈N₂O₄ |
| Molecular Weight | 266.29 g/mol |
| CAS Number | Analogous to 39658-41-8 (unprotected); Specific derivative often synthesized in situ or custom ordered. |
| Core Scaffold | Pyridine-3-carboxylate |
Functional Zone Map
The molecule features three distinct reactive zones:
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Zone A (C3-Ester): An electrophilic center susceptible to hydrolysis, reduction, or amidation.
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Zone B (C6-Boc-Amine): An acid-labile protected amine. The Boc group reduces the basicity of the pyridine nitrogen and prevents oxidation.
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Zone C (Pyridine Ring): An electron-deficient aromatic system. The C6-amino group (even protected) donates some electron density, but the C3-ester withdraws it, creating a "push-pull" electronic system.
Figure 1: Functional Zone Map illustrating the reactive centers of the molecule.
Synthetic Protocols
The synthesis of Ethyl 6-((tert-butoxycarbonyl)amino)nicotinate is typically achieved via the direct protection of Ethyl 6-aminonicotinate. This reaction is thermodynamically favorable but requires catalytic activation to proceed efficiently due to the reduced nucleophilicity of the aminopyridine nitrogen.
Protocol: Boc-Protection of Ethyl 6-Aminonicotinate
Objective: Selective protection of the exocyclic amine without affecting the ester or pyridine nitrogen.
Reagents:
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Ethyl 6-aminonicotinate (1.0 equiv)
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Di-tert-butyl dicarbonate (Boc₂O) (1.2 - 1.5 equiv)
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4-Dimethylaminopyridine (DMAP) (0.1 equiv) - Catalyst
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Triethylamine (TEA) (1.5 equiv) - Base
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Dichloromethane (DCM) or Tetrahydrofuran (THF) - Solvent
Step-by-Step Methodology:
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Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 6-aminonicotinate (e.g., 5.0 g, 30 mmol) in anhydrous DCM (50 mL).
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Activation: Add TEA (6.3 mL, 45 mmol) and DMAP (366 mg, 3 mmol) to the solution. Stir at room temperature for 10 minutes. Note: DMAP is crucial here as it forms a reactive N-acylpyridinium intermediate with Boc₂O.
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Addition: Dissolve Boc₂O (9.8 g, 45 mmol) in a minimal amount of DCM and add it dropwise to the reaction mixture over 15 minutes.
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Reaction: Stir the mixture at room temperature for 4–12 hours. Monitor via TLC (30% EtOAc in Hexanes) or LC-MS. The starting material (Rf ~0.3) should disappear, and a less polar product (Rf ~0.6) should appear.
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Workup:
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Dilute with DCM (50 mL).
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Wash with 1M HCl (2 x 30 mL) to remove DMAP and unreacted amine (The product is less basic and will remain in the organic layer).
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Wash with Saturated NaHCO₃ (30 mL) and Brine (30 mL).
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Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
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Purification: The crude residue is often pure enough for subsequent steps. If necessary, recrystallize from Hexanes/EtOAc or purify via flash column chromatography (0-20% EtOAc/Hexanes).
Yield Expectation: 85–95% as a white solid.
Reactivity & Applications in Drug Discovery
This scaffold allows for "divergent synthesis," enabling chemists to modify either the ester or the amine independently.
Divergent Reaction Pathways
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Path A: Ester Hydrolysis (Saponification)
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Reagents: LiOH (aq), THF/MeOH.
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Product: 6-((tert-butoxycarbonyl)amino)nicotinic acid.
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Utility: Precursor for amide coupling to build extended chains (e.g., linking to piperazines or sulfonylureas for P2Y12 antagonists).
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Path B: Ester Reduction
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Reagents: LiBH₄ or DIBAL-H (controlled conditions).
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Product: tert-butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate.
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Utility: Conversion to halides or aldehydes for further coupling.
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Path C: Boc-Deprotection
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Reagents: TFA/DCM or HCl/Dioxane.
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Product: Ethyl 6-aminonicotinate (reverts to starting material, usually done after modifying the ester).
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Figure 2: Divergent synthetic pathways originating from the core scaffold.
Case Study: P2Y12 Receptor Antagonists
Research into P2Y12 antagonists (anti-platelet drugs) often utilizes the 6-aminonicotinic acid scaffold.[2] The ethyl ester is hydrolyzed to the acid, which is then coupled to a sulfonamide or a urea linker. The Boc group protects the primary amine during the coupling of the acid to the sulfonamide, preventing self-polymerization or side reactions. Once the complex "tail" is attached, the Boc group is removed to reveal the free amine, which is essential for hydrogen bonding within the receptor pocket.
Handling & Safety
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Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The Boc group is stable to moisture but can degrade under prolonged exposure to strong acids or high heat (>150°C).
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Hazards: Irritant to eyes, respiratory system, and skin. Handle in a fume hood.
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Stability: Stable in common organic solvents (DCM, DMSO, Methanol). Avoid strong bases for prolonged periods if ester hydrolysis is not desired.
References
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Bach, P., et al. (2011).[3] "A Novel Series of Piperazinyl-pyridine Ureas as Antagonists of the Purinergic P2Y12 Receptor." Bioorganic & Medicinal Chemistry Letters, 21(9), 2877-2881. Link
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Springthorpe, B., et al. (2007). "From ATP to AZD6140: The discovery of an orally active reversible P2Y12 receptor antagonist for the prevention of thrombosis." Bioorganic & Medicinal Chemistry Letters, 17(21), 6013-6018. Link
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Gupea University Thesis. (2013). "The Synthesis and Use of Certain Pyridine Derivatives as Modulators of the G-protein Coupled Receptors mGlu5 and P2Y12." University of Gothenburg. Link
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National Institute of Standards and Technology (NIST). "Ethyl nicotinate Chemical Properties." NIST Chemistry WebBook.[4][5] Link
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Design, Synthesis and Preclinical Evaluation of a Brain-Permeable PET Tracer for P2Y12 Receptor Imaging in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Making sure you're not a bot! [gupea.ub.gu.se]
- 4. Ethyl nicotinate [webbook.nist.gov]
- 5. Ethyl nicotinate [webbook.nist.gov]
